molecular formula C13H12Cl3N B2850377 (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride CAS No. 2138119-00-1

(3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride

Cat. No.: B2850377
CAS No.: 2138119-00-1
M. Wt: 288.6
InChI Key: HORMJHUIOKZLAT-UHFFFAOYSA-N
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Description

(3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H11Cl2N·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and a methanamine group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dichlorophenyl)(phenyl)methanamine hydrochloride: Similar structure but with chlorine atoms at different positions.

    (3,5-Dichlorophenyl)(phenyl)methanamine: The free base form without the hydrochloride salt.

    (3,5-Dichlorophenyl)(phenyl)methanol: The alcohol derivative of the compound.

Uniqueness

(3,5-Dichlorophenyl)(phenyl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This makes it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

(3,5-dichlorophenyl)-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N.ClH/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORMJHUIOKZLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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